![molecular formula C7H5BrN2O B6308270 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one CAS No. 1823921-07-8](/img/structure/B6308270.png)
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
“2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the linear formula C7H5BrN2O . It is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities, particularly as TRK inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH .Molecular Structure Analysis
The molecular structure of “2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one” consists of a pyrrolopyridine core with a bromine atom attached at the 2-position .Scientific Research Applications
Pharmaceutical Drug Development
The core structure of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a scaffold present in various bioactive compounds. This heterocyclic compound can be utilized in the development of new pharmaceutical drugs due to its potential biological activities . The presence of nitrogen atoms in its structure makes it a candidate for creating molecules with significant medicinal properties.
Antimicrobial Agents
Compounds with the pyrrolopyrazine scaffold, which is similar to the core structure of our compound of interest, have shown a wide range of biological activities, including antimicrobial properties . This suggests that 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could be modified to develop new antimicrobial agents to combat resistant strains of bacteria and fungi.
Kinase Inhibition for Cancer Therapy
Derivatives of pyrrolopyrazine have been identified to exhibit kinase inhibitory activity, which is crucial in cancer therapy . The brominated derivative, such as 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one , could be explored for its potential to inhibit specific kinases involved in the proliferation of cancer cells.
Organic Material Synthesis
Nitrogen-containing heterocycles like our compound are also used in the synthesis of organic materials . Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.
Antidiabetic Drug Research
The pyrrolo[3,4-b]pyridin-5-one scaffold is present in some compounds exhibiting antidiabetic activity . Therefore, 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could be a valuable starting point for the synthesis of new antidiabetic drugs.
Fluorescent Probes and Dyes
Brominated heterocyclic compounds have been used to create fluorescent probes and dyes with high quantum yields . The bromine atom in 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could enhance its photophysical properties, making it a potential candidate for developing new fluorescent materials.
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Mode of Action
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand .
Biochemical Pathways
, it is known that modulation of the M4 muscarinic acetylcholine receptor can influence various downstream effects. These include the regulation of adenylate cyclase activity, phosphoinositide breakdown, and potassium channel modulation .
Pharmacokinetics
The compound’s molecular weight of 21303 suggests it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one’s action are likely related to its modulation of the M4 muscarinic acetylcholine receptor . By acting as an allosteric modulator, it may enhance or inhibit the receptor’s response to acetylcholine, thereby influencing various physiological processes regulated by this receptor .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
properties
IUPAC Name |
2-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDXSTUDPENAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one |
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